molecular formula C8H9NO B030933 4-Aminoacetophenone-13C CAS No. 861435-57-6

4-Aminoacetophenone-13C

Cat. No. B030933
M. Wt: 136.16 g/mol
InChI Key: GPRYKVSEZCQIHD-PTQBSOBMSA-N
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Description

Synthesis Analysis

4-Aminoacetophenone and its derivatives are synthesized through various chemical reactions, with specific pathways tailored to yield different substitutions on the benzene ring or modifications of the functional groups. A novel synthesis approach has been reported where 4-aminoacetophenone was synthesized from 4-hydroxyacetophenone and 2-bromo-2-methylpropanamide via a series of reactions, including Williamson etherification, Smiles rearrangement, and hydrolysis, achieving a yield of 52.1% under optimized conditions (H. Chun, 2013).

Molecular Structure Analysis

The molecular structure of 4-aminoacetophenone derivatives has been extensively studied, revealing insights into their crystalline form, bonding, and conformation. For example, the structure of a complex derived from 2-aminoacetophenone was confirmed by single-crystal X-ray crystallography, showing a five-coordinated monomeric structure (J. Lewiński, J. Zachara, T. Kopec, Z. Ochal, 1997).

Chemical Reactions and Properties

4-Aminoacetophenone and its derivatives participate in various chemical reactions, leading to a wide range of products with diverse properties. For instance, 2'-aminoacetophenones underwent a C(sp3)-H oxidation followed by intramolecular C-N bond formation through a simple electrochemical oxidation, yielding various isatins with moderate to good yields (Pengcheng Qian et al., 2017).

Physical Properties Analysis

The physical properties of 4-aminoacetophenone derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. The crystal structure and physico-chemical properties of these compounds are often analyzed through techniques like X-ray diffraction and spectroscopy, providing valuable data for their characterization (M. Haisa, S. Kashino, T. Yuasa, K. Akigawa, 1976).

Chemical Properties Analysis

The chemical properties of 4-aminoacetophenone derivatives, including their reactivity, stability, and interaction with other molecules, are explored through various chemical analyses. Studies on their synthesis, characterization, and the biological activity reveal insights into their reactivity patterns and potential applications (Nahida A. Jinzeel, 2015).

Scientific Research Applications

Supramolecular Self-Assembly and Spectroscopic Investigation

4-Aminoacetophenone derivatives have been extensively studied for their supramolecular self-assembly properties. A study focused on a derivative synthesized through the condensation of 4-aminoacetophenone, revealing its crystal structure and extensive spectroscopic characteristics. This study utilized techniques such as CG-MS, infrared, Raman, UV–Vis, and NMR spectroscopy, along with single-crystal X-ray diffraction methods. The compound showcased unique liquid crystalline properties, exhibiting mesomorphic behavior and the hexatic Smetic B phase, confirmed by differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and Powder X-ray diffraction techniques (Rocha et al., 2017).

Electrocatalytic C-H/N-H Coupling in Organic Synthesis

4-Aminoacetophenone derivatives have also found applications in organic synthesis. A study detailed the electrocatalytic C-H/N-H coupling of 2'-Aminoacetophenones, leading to the synthesis of isatins. This process involved a C(sp3)-H oxidation followed by intramolecular C-N bond formation, driven by simple electrochemical oxidation. The study also shed light on the reaction intermediates and proposed a radical-based pathway for the reactions (Qian et al., 2017).

Studies in Aromatic Chemistry and Molecular Interactions

Further research has explored the molecular interactions and aromatic chemistry involving 4-aminoacetophenone derivatives. One study conducted a detailed analysis of Schiff bases of gossypol with 4-aminoacetophenone, utilizing NMR spectroscopy and density functional theory (DFT) methods. The study provided valuable insights into the structural and spectral characteristics of these compounds, enhancing the understanding of tautomeric Schiff bases and their enamine form (Ton That et al., 2005).

Crystallographic and Structural Analysis

4-Aminoacetophenone derivatives have also been a subject of crystallographic and structural analysis. Research on N-(4-acetylphenyl)quinoline-3-carboxamide, a compound prepared using 4-aminoacetophenone, offered a comprehensive structural analysis. The study used various spectroscopic methods and single crystal X-ray diffraction for structural confirmation, providing valuable data on molecular geometry and intermolecular interactions (Polo-Cuadrado et al., 2021).

Safety And Hazards

4-Aminoacetophenone is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-aminophenyl)(113C)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,9H2,1H3/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRYKVSEZCQIHD-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoacetophenone-13C

Synthesis routes and methods

Procedure details

Into a 100-mL 3-necked round-bottom flask, was placed a solution of 1-(4-nitrophenyl)ethanone (6 g, 36.36 mmol, 1.00 equiv) in ethanol (100 mL), water (15 mL). This was followed by the addition of NH4Cl (3.85 g, 72.64 mmol, 2.00 equiv) in several batches. To this was added Fe (10.18 g, 181.79 mmol, 5.00 equiv) in several batches, while the temperature was maintained at reflux. The resulting mixture was heated to reflux for 2 h. The solids were filtered out and the resulting filtrate was concentrated under vacuum. The residue was diluted with 50 mL of water. The resulting solution was extracted with 3×50 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum to give 3.1 g (60%) of 1-(4-aminophenyl)ethanone as a yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3.85 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
10.18 g
Type
catalyst
Reaction Step Five

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